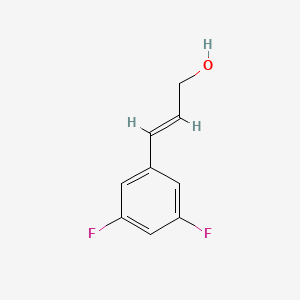

3-(3,5-Difluorophenyl)propenol

Description

3-(3,5-Difluorophenyl)propenol is a fluorinated propenol derivative characterized by a propenol (allyl alcohol) backbone substituted with a 3,5-difluorophenyl group. Fluorinated aromatic compounds are widely utilized in medicinal chemistry due to their enhanced metabolic stability, lipophilicity, and bioavailability compared to non-fluorinated counterparts . The propenol moiety suggests reactivity in allylation or hydroxylation reactions, similar to methodologies described in and .

Properties

IUPAC Name |

(E)-3-(3,5-difluorophenyl)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1-2,4-6,12H,3H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGHGWDPLZTILW-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1F)F)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)propenol typically involves the reaction of 3,5-difluorocinnamic acid with appropriate reagents to introduce the propenol group. One common method involves the reduction of 3,5-difluorocinnamic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)propenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the propenol group to a saturated alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The difluorophenyl ring can undergo electrophilic aromatic substitution reactions, where fluorine atoms are replaced by other substituents like nitro groups or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of 3-(3,5-difluorophenyl)propanoic acid.

Reduction: Formation of 3-(3,5-difluorophenyl)propanol.

Substitution: Formation of 3-(3,5-difluorophenyl)nitropropenol.

Scientific Research Applications

3-(3,5-Difluorophenyl)propenol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)propenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Ethyl 3-(3,5-Difluorophenyl)-3-oxopropanoate

- Structure: Ester derivative with a 3,5-difluorophenyl group and a ketone-oxopropanoate backbone.

- Key Differences: Lacks the propenol group; instead, it features an ester and ketone functional group.

- Properties : High purity and stability, making it a preferred intermediate in pharmaceutical synthesis .

- Applications : Used in synthesizing bioactive molecules, leveraging the electron-withdrawing effect of fluorine to modulate reactivity.

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol ()

- Structure: Propanol backbone with methylamino and thiophene substituents.

- Key Differences: Thiophene and amino groups replace the difluorophenyl group, altering electronic and steric properties.

- Applications : Likely used in drug candidates targeting central nervous system disorders, where thiophene motifs are common .

(E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol ()

- Structure: Allylated phenol with methoxy and diphenyl groups.

- Key Differences: Phenol and methoxy groups contrast with the propenol and fluorine in the target compound.

- Synthesis: Prepared via HFIP-promoted allylation, a metal-free method that could be applicable to synthesizing this compound .

- Applications: Demonstrates the utility of allylated phenols in agrochemicals or polymer additives.

Solid Forms of Piperazine Derivatives ()

- Structure : Contains a 4-(3,5-difluorophenyl)-3-methylpiperazine group within a heterocyclic system.

- Key Differences : The difluorophenyl group is embedded in a larger pharmacophore, emphasizing its role in enhancing binding affinity and metabolic stability.

- Applications : Highlights the use of 3,5-difluorophenyl groups in kinase inhibitors or antipsychotic drugs .

3,5-Dimethylphenol ()

- Structure: Phenol with methyl substituents at the 3 and 5 positions.

- Key Differences : Methyl groups provide steric bulk but lack the electron-withdrawing effects of fluorine.

- Properties : Lower lipophilicity and metabolic stability compared to fluorinated analogs.

- Applications : Industrial uses (resins, disinfectants) rather than high-value pharmaceuticals .

Biological Activity

3-(3,5-Difluorophenyl)propenol is an organic compound with the molecular formula . It features a propenol group attached to a difluorophenyl ring, which imparts unique chemical properties that have been the subject of various biological studies. The compound is recognized for its potential biological activities, including antimicrobial and anticancer properties, making it a candidate for further research in medicinal chemistry.

Chemical Structure

- Molecular Formula :

- Molecular Weight : 170.16 g/mol

Synthesis

The synthesis of this compound typically involves the reduction of 3,5-difluorocinnamic acid using reducing agents such as lithium aluminum hydride (LiAlH4). This method allows for the introduction of the propenol functional group under controlled conditions.

Reaction Mechanisms

The compound can undergo various chemical reactions:

- Oxidation : Can be oxidized to form aldehydes or carboxylic acids.

- Reduction : The propenol group can be reduced to a saturated alcohol.

- Substitution : Electrophilic aromatic substitution can occur on the difluorophenyl ring.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation. The presence of fluorine substituents may enhance its binding affinity to biological targets, increasing its effectiveness as a therapeutic agent.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Interaction : It may interact with specific receptors, modulating their activity and influencing cellular responses.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(3,5-Difluorophenyl)propanoic acid | Structure | Moderate antimicrobial activity |

| 3-(3,5-Difluorophenyl)propanol | Structure | Limited anticancer activity |

| 3-(3,5-Difluorophenyl)nitropropenol | Structure | High potential as an anticancer agent |

The unique combination of a difluorophenyl ring and a propenol group in this compound distinguishes it from similar compounds, potentially enhancing its biological efficacy due to increased lipophilicity and receptor binding capabilities.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that this compound exhibited significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of traditional antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Mechanisms

In vitro assays demonstrated that treatment with this compound led to a dose-dependent increase in apoptotic cells within cancer cell lines. Flow cytometry analysis confirmed that the compound activates caspase pathways associated with apoptosis, providing insights into its mechanism of action against cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.